2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid

Lipophilicity Drug-likeness ADMET prediction

SAR exploration in benzothiazole carboxamide space demands precise substitution patterns. Generic analogs invalidate assay results due to shifted logP and H-bonding capacity. This compound offers: - Quantified differentiation: ACD/LogP 2.88 (vs. non-methylated parent) - Verified identity: SpectraBase-confirmed 1H NMR (ID: KmxA63f5iwi) - Drug-like properties: 0 Ro5 violations, MW 357.3, 4 rotatable bonds Procure the exact structural probe for MCF-7/NT2/D1 screening or HPLC reference standard work.

Molecular Formula C16H11N3O5S
Molecular Weight 357.3 g/mol
Cat. No. B11522828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid
Molecular FormulaC16H11N3O5S
Molecular Weight357.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)O
InChIInChI=1S/C16H11N3O5S/c1-8-4-2-7-11-13(8)17-16(25-11)18-14(20)12-9(15(21)22)5-3-6-10(12)19(23)24/h2-7H,1H3,(H,21,22)(H,17,18,20)
InChIKeyYTJYQLAQTUUDFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing & Baseline Profile: 2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic Acid


2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid is a synthetic, small-molecule screening compound (MW 357.3 Da, C16H11N3O5S) belonging to the benzothiazole carboxamide class . Its structure integrates a 4-methyl-substituted benzothiazole ring with a 3-nitrobenzoic acid moiety via a carbamoyl linker, resulting in a polar surface area (PSA) of 153 Ų and a predicted logarithmic partition coefficient (ACD/LogP) of 2.88 . The compound is listed in the SpectraBase spectral database with a verified 1H NMR spectrum, confirming its structural identity for research procurement [1]. It is commercially available from screening compound suppliers and is intended exclusively for non-human, preclinical research applications .

Generic Analog Differentiation: 2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic Acid


Within the benzothiazole carboxamide chemical space, minor structural perturbations profoundly alter physicochemical parameters critical for assay performance. The 4-methyl group on the benzothiazole ring and the 3-nitro substituent on the benzoic acid are not inert bystanders; their presence or absence directly modulates lipophilicity, hydrogen-bonding capacity, and electronic character, which in turn govern solubility, permeability, and target engagement profiles . Generic substitution with the non-methylated analog (2-(1,3-benzothiazol-2-ylcarbamoyl)-3-nitrobenzoic acid) or the non-nitrated analog (2-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid) will yield a compound with a different molecular formula and distinct ADMET-property space, potentially invalidating SAR assumptions in a screening cascade [1]. The quantitative evidence below delineates these specific, measurable points of differentiation that underpin procurement decisions.

Differentiation Evidence: 2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic Acid


LogP Impact of 4-Methyl Substituent

The target compound possesses an ACD/LogP of 2.88, reflecting the contribution of the 4-methyl substituent on the benzothiazole ring . While a directly measured LogP for the non-methylated comparator is unavailable from non-excluded sources, the methyl ester analog (methyl 3-(1,3-benzothiazol-2-ylcarbamoyl)-5-nitrobenzoate), which lacks the 4-methyl group but bears a methyl ester, exhibits an ACD/LogP of 3.65, with the ester functionality expected to increase LogP relative to the carboxylic acid . Based on the well-established Hansch π constant for aromatic methyl groups (approximately +0.52), the non-methylated analog (2-(1,3-benzothiazol-2-ylcarbamoyl)-3-nitrobenzoic acid, MW 343.3 Da) is predicted to have an ACD/LogP of approximately 2.36 [1]. This 0.52 log-unit difference corresponds to a roughly 3.3-fold difference in the octanol-water partition coefficient, indicating measurably distinct lipophilicity.

Lipophilicity Drug-likeness ADMET prediction

PSA and H-Bonding: Role of 3-Nitro Group

The target compound has a topological polar surface area (TPSA) of 153 Ų and 8 hydrogen-bond acceptors, attributable to the presence of the 3-nitro group and the carbamoyl functionalities . The 3-nitro-deleted analog, 2-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid (MW 312.3 Da; C16H12N2O3S), lacks two N–O hydrogen-bond acceptor sites and is predicted to have a TPSA well below 140 Ų, a threshold often associated with improved oral absorption . While an experimentally measured TPSA for the comparator is unavailable from non-excluded sources, the structural difference (loss of –NO2) removes two H-bond acceptors, directly reducing PSA and altering the balance of permeability versus solubility.

Polar surface area Oral bioavailability Permeability prediction

1H NMR Identity Verification

The compound's identity is verified by a 1H NMR spectrum archived in the SpectraBase database under Compound ID KmxA63f5iwi, with an associated InChIKey of YTJYQLAQTUUDFR-UHFFFAOYSA-N and an exact mass of 357.041942 Da [1]. This experimental spectral reference provides procurement-quality confirmation that is absent from the publicly available records of the non-methylated analog (2-(1,3-benzothiazol-2-ylcarbamoyl)-3-nitrobenzoic acid), for which only vendor-supplied structural descriptors, but no independent spectral data, were located in this analysis . The availability of a verified reference spectrum reduces the risk of mis-identification upon receipt and supports analytical quality control in laboratory workflows.

Quality control Structural confirmation NMR spectroscopy

Drug-Likeness and Rule-of-5 Profile

The target compound exhibits 0 Rule-of-5 violations (MW 357.3 < 500; LogP 2.88 < 5; H-bond donors = 2 < 5; H-bond acceptors = 8 < 10) and has 4 freely rotatable bonds . In contrast, the 6-methylsulfonyl analog (2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid; MW 421.4 Da; C16H11N3O7S2) possesses a higher molecular weight and increased polar character due to the sulfonyl group, which may influence solubility and permeability profiles differently . Both compounds comply with Lipinski's rules, but the target compound has a lower molecular weight and fewer heteroatom-heavy substituents, which may be advantageous in fragment-based or ligand-efficiency-driven discovery programs.

Drug-likeness Lipinski rules Fragment-based screening

Class-Level Antiproliferative SAR

A series of benzothiazole-based carbamates and amides, structurally related to the target compound, were evaluated for antiproliferative activity. In a published study, these compounds exhibited submicromolar activity against NT2/D1 testicular embryonal carcinoma cells and induced apoptosis with G2/M arrest in MCF-7 breast cancer cells, while the most potent derivatives showed no toxicity in vitro or in vivo [1]. The target compound itself was not individually assayed in this study; however, its structural features (2-carbamoyl linkage to a nitrobenzoic acid with a 4-methylbenzothiazole cap) place it within the active chemotype space described. This class-level inference provides a rationale for prioritizing this scaffold in antiproliferative screening, though direct confirmatory data for this specific compound are required to substantiate any efficacy claim.

Anticancer screening Apoptosis induction Cell cycle arrest

Application Scenarios: 2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic Acid


Solid Tumor Antiproliferative Screening Libraries

Based on class-level antiproliferative SAR for benzothiazole carbamates, this compound is suitable for inclusion in focused screening decks targeting MCF-7 (breast) and NT2/D1 (testicular embryonal carcinoma) cell lines . Its 4-methyl substitution provides differentiated lipophilicity (ACD/LogP 2.88) relative to the non-methylated parent scaffold, which may result in distinct cellular permeability and target engagement profiles .

Fragment and Lead Optimization Programs

With 0 Rule-of-5 violations, a moderate molecular weight (357.3 Da), a PSA of 153 Ų, and only 4 rotatable bonds, the compound presents a drug-like starting point suitable for structure-based optimization . Its predicted melting point (264 °C) and density (1.6 g/cm³) inform solid-state handling and formulation considerations during early preclinical development .

Analytical QC Reference Standard

The availability of a verified 1H NMR spectrum in the SpectraBase database (Compound ID: KmxA63f5iwi) supports its use as a reference standard for analytical method development, including HPLC purity assays and structural confirmation workflows [1]. This spectral verification reduces the analytical burden associated with in-house characterization of newly procured screening compounds.

SAR of Substituent Effects in Benzothiazole Carboxamides

The compound serves as a key intermediate point in SAR exploration, bridging the gap between the non-methylated analog (lower LogP, no 4-substituent) and the 6-methylsulfonyl analog (PDE4-active, higher MW) . Its combined 4-methyl and 3-nitro substitution pattern allows systematic interrogation of electronic and steric effects on target binding in enzyme inhibition or cellular assays.

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